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molecular formula C11H7ClO2 B1601818 5-Chloro-2-naphthoic acid CAS No. 56961-89-8

5-Chloro-2-naphthoic acid

Cat. No. B1601818
M. Wt: 206.62 g/mol
InChI Key: WVRYXJXPKJMSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04897405

Procedure details

To a cooled (0° C.), stirred suspension of 5-chloro-2-naphthoic acid (1.10 g, 5.32 mmol) in THF (10 mL) was added BH3.THF (1M in THF, 7.50 mL, 7.50 mmol) over 10 minutes. The resulting mixture was then heated under reflux for 1 hour 30 minutes, recooled to 0° C., and saturated aqueous K2CO3 (4 mL) was added. H2O (20 mL) was added and the mixture was extracted with ether. The combined extracts were washed with brine, dried (MgSO4), and concentrated to give a pale yellow solid (0.94 g, 97%), m.p. 72°-75° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12](O)=[O:13])=[CH:7]2.B.C1COCC1.C([O-])([O-])=O.[K+].[K+].O>C1COCC1>[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH2:12][OH:13])=[CH:7]2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=C2C=CC(=CC2=CC=C1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
recooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC(=CC2=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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